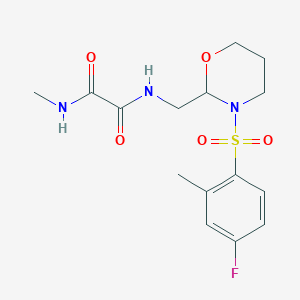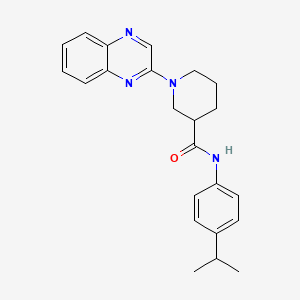
N-(4-isopropylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide
货号 B2477366
CAS 编号:
941899-15-6
分子量: 374.488
InChI 键: MHGWHOSEYBCVLD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-isopropylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide” is a complex organic compound. It contains an isopropylphenyl group, a quinoxalinyl group, and a piperidine carboxamide group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the isopropylphenyl group, the quinoxalinyl group, and the piperidine carboxamide group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The isopropylphenyl group would provide a planar aromatic ring structure, the quinoxalinyl group would add another planar aromatic system, and the piperidine carboxamide group would introduce a cyclic amine and a carboxamide functional group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The aromatic rings could participate in electrophilic aromatic substitution reactions, and the amine and carboxamide groups could engage in various nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability and the polar carboxamide group could influence its solubility .作用机制
安全和危害
属性
IUPAC Name |
N-(4-propan-2-ylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-16(2)17-9-11-19(12-10-17)25-23(28)18-6-5-13-27(15-18)22-14-24-20-7-3-4-8-21(20)26-22/h3-4,7-12,14,16,18H,5-6,13,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGWHOSEYBCVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

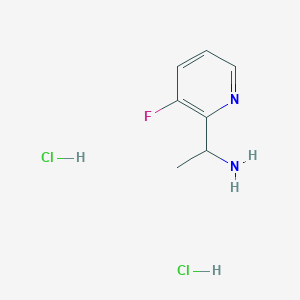
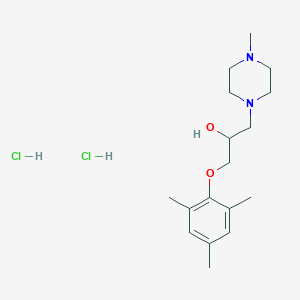
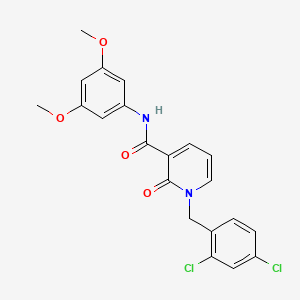
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2477287.png)
![2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride](/img/structure/B2477291.png)
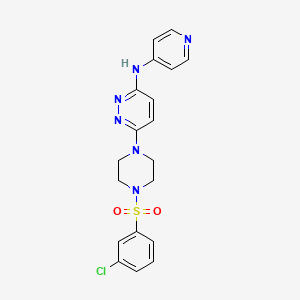
![methyl 5-(((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2477295.png)
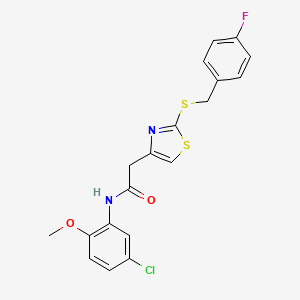
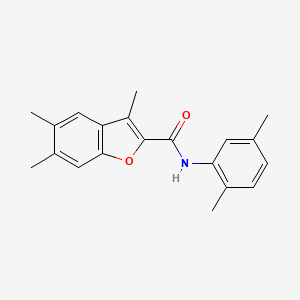
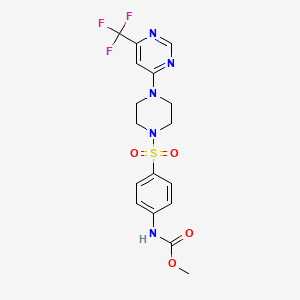
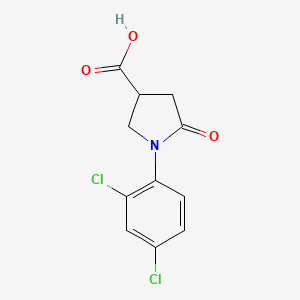
![2-[2-(Methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]-octahydropiperazino[1,2-c][1,3]oxazin-6-one](/img/structure/B2477302.png)
